

Introduction: The Significance of a Fluorinated Arylboronic Acid

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Compound of Interest

Compound Name:	(2,6-Difluoro-4-isopropoxyphenyl)boronic acid
CAS No.:	2096337-66-3
Cat. No.:	B1530104

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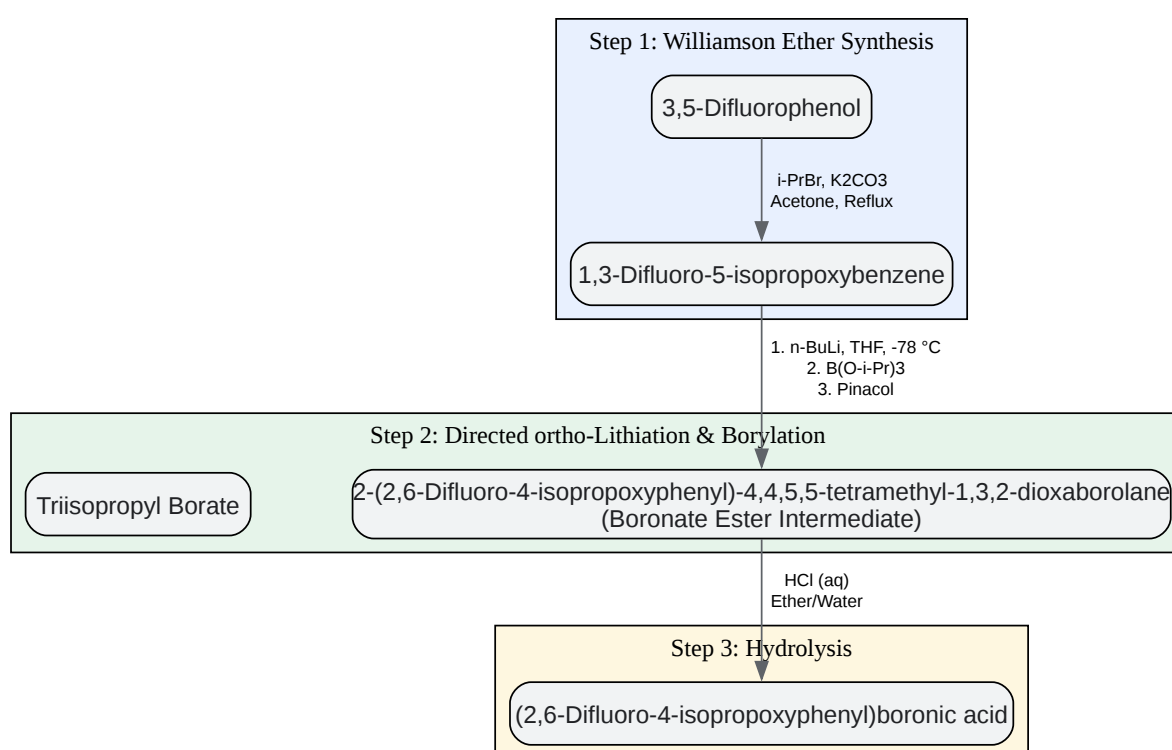
(2,6-Difluoro-4-isopropoxyphenyl)boronic acid is a key reagent in modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of the ortho-difluoro substitution pattern significantly influences the electronic properties and conformation of the resulting biaryl products, a feature often exploited in the design of bioactive molecules and advanced materials. The isopropoxy group provides a point of structural diversity and modulates solubility. This guide details a reliable and robust three-step synthetic sequence, beginning from commercially available 3,5-difluorophenol.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages:

- **Precursor Synthesis:** Formation of the key intermediate, 1,3-difluoro-5-isopropoxybenzene, via a Williamson ether synthesis.

- Carbon-Boron Bond Formation: Regioselective installation of the boronic acid moiety through directed ortho-lithiation and subsequent borylation.
- Final Product Generation: Hydrolysis of the intermediate boronate ester to yield the target boronic acid.



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Caption: Overall synthetic workflow for **(2,6-Difluoro-4-isopropoxyphenyl)boronic acid**.

Part 1: Synthesis of the Key Precursor, 1,3-Difluoro-5-isopropoxybenzene

Principle and Rationale

The initial step is the O-alkylation of 3,5-difluorophenol with an isopropyl electrophile, a classic Williamson ether synthesis. The reaction proceeds via an SN2 mechanism. The phenolic proton, being acidic, is first removed by a moderately strong base (potassium carbonate) to generate the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide and forming the desired ether linkage. Acetone is an excellent solvent for this transformation as it readily dissolves the organic starting materials and has a convenient boiling point for refluxing, while potassium carbonate is easily removed by filtration upon reaction completion.

Detailed Experimental Protocol

- To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (K_2CO_3 , 2.0 eq), and acetone (approx. 3-4 mL per mmol of phenol).
- Stir the resulting suspension at room temperature for 15 minutes.
- Add 2-bromopropane (1.5 eq) to the suspension via syringe.
- Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K_2CO_3 and KBr). Wash the filter cake with a small amount of acetone.
- Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1 M NaOH (aq) to remove any unreacted phenol, followed by water and brine.

- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate in vacuo to yield 1,3-difluoro-5-isopropoxybenzene as a colorless oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Data Presentation: Reagent Quantities and Conditions

Reagent/Parameter	Molar Equiv.	Molecular Weight (g/mol)	Suggested Quantity (for 10g Phenol)	Purpose
3,5-Difluorophenol	1.0	130.09	10.0 g (76.9 mmol)	Starting Material
Potassium Carbonate	2.0	138.21	21.3 g (153.8 mmol)	Base
2-Bromopropane	1.5	122.99	14.2 g (115.4 mmol)	Alkylating Agent
Acetone	Solvent	58.08	~300 mL	Reaction Solvent
Temperature	N/A	N/A	~56 °C (Reflux)	Reaction Condition
Time	N/A	N/A	12-18 hours	Reaction Duration
Expected Yield	>85%			

Part 2: Directed ortho-Lithiation and Borylation

Principle and Rationale

This step is the core of the synthesis, forming the crucial carbon-boron bond. It relies on the principle of Directed ortho-Metalation (DoM).^{[2][3]} The isopropoxy group on the aromatic ring acts as a Directed Metalation Group (DMG). The heteroatom (oxygen) coordinates to the lithium atom of the organolithium base (n-butyllithium), delivering the base to a specific location and dramatically increasing the kinetic acidity of the adjacent ortho protons.^[4]

Deprotonation occurs regioselectively at the C2 (or C6) position, which is ortho to the isopropoxy DMG. The resulting aryllithium intermediate is a potent nucleophile. This nucleophile is then "trapped" by the addition of an electrophilic boron source, triisopropyl borate, $B(Oi-Pr)_3$. The aryllithium attacks the electron-deficient boron atom to form a tetracoordinate boronate complex. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Caption: Mechanism of Directed ortho-Lithiation and Borylation.

Detailed Experimental Protocol

CRITICAL: This reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and reagents.

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1,3-difluoro-5-isopropoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol).
- Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above $-70\text{ }^{\circ}\text{C}$.
- Stir the resulting solution at $-78\text{ }^{\circ}\text{C}$ for 1 hour to ensure complete lithiation.
- In a separate dry flask, dissolve triisopropyl borate (1.3 eq) in anhydrous THF.
- Add the triisopropyl borate solution to the aryllithium solution dropwise via cannula or syringe, again maintaining the temperature at $-78\text{ }^{\circ}\text{C}$.
- After the addition is complete, stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ for an additional 1-2 hours.
- Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

Data Presentation: Reagent Quantities and Conditions

Reagent/Parameter	Molar Equiv.	Molecular Weight (g/mol)	Suggested Quantity (for 10g Precursor)	Purpose
1,3-Difluoro-5-isopropoxybenzene	1.0	172.17	10.0 g (58.1 mmol)	Substrate
n-Butyllithium (1.6 M)	1.1	64.06	40.0 mL (63.9 mmol)	Lithiating Agent
Triisopropyl borate	1.3	188.08	14.2 g (75.5 mmol)	Boron Electrophile
Anhydrous THF	Solvent	72.11	~300 mL	Reaction Solvent
Temperature	N/A	N/A	-78 °C to RT	Reaction Condition
Time	N/A	N/A	~12 hours	Reaction Duration

Part 3: Hydrolysis and Product Isolation

Principle and Rationale

The final step is the hydrolysis of the triisopropyl boronate ester formed in situ. In the presence of aqueous acid, the B-O bonds of the ester are readily cleaved and replaced with hydroxyl groups, yielding the free boronic acid.^{[5][6]} The product is typically a stable, crystalline solid that can be isolated by filtration after an extractive workup to remove impurities.

Detailed Experimental Protocol

- Cool the reaction mixture from Part 2 in an ice bath.
- Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2).
- Transfer the mixture to a separatory funnel and add diethyl ether.

- Separate the layers. Extract the aqueous layer twice more with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- The crude solid can be purified by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate. Alternatively, trituration with cold hexanes or pentane can effectively remove non-polar impurities.
- Filter the purified solid and dry under vacuum to yield **(2,6-Difluoro-4-isopropoxyphenyl)boronic acid** as a white to off-white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR: To confirm the chemical structure and assess purity.
- ^{19}F and ^{11}B NMR: To confirm the presence and environment of fluorine and boron atoms.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Melting Point: To assess purity.

Conclusion

This guide outlines a robust and reproducible three-step synthesis of **(2,6-Difluoro-4-isopropoxyphenyl)boronic acid**. By understanding the principles behind each transformation—from Williamson ether synthesis to directed ortho-lithiation and final hydrolysis—researchers are well-equipped to successfully prepare this versatile building block for applications in drug discovery and materials science. Adherence to anhydrous and inert reaction conditions during the lithiation-borylation sequence is paramount to achieving high yields and purity.

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